(r)-Tert-butyl pyrrolidine-3-carboxylate

Enantiomeric Excess Chiral Purity HPLC

This (R)-configured pyrrolidine building block is essential for constructing enantiomerically pure 3-substituted pharmacophores. Unlike the racemate or (S)-enantiomer, the defined (R)-stereochemistry is a non-negotiable determinant of biological activity. Ideal for endothelin receptor antagonists, peptidomimetics, and chiral ligands. Available as free base or oxalate salt for process robustness. Ensure batch-to-batch consistency with certified enantiomeric excess >99%.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 681288-45-9
Cat. No. B3149938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Tert-butyl pyrrolidine-3-carboxylate
CAS681288-45-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCNC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyXWAHLXHVEMYNMY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Tert-butyl pyrrolidine-3-carboxylate (CAS 681288-45-9) is a Critical Chiral Intermediate for Pharmaceutical Procurement


(R)-tert-butyl pyrrolidine-3-carboxylate (CAS 681288-45-9) is a chiral, non-racemic pyrrolidine derivative bearing a tert-butyl ester protecting group at the 3-carboxyl position and a stereodefined (R)-configuration [1]. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol , it serves as a high-value building block in medicinal chemistry, primarily for the construction of enantiomerically pure pyrrolidine-containing pharmacophores [2]. Unlike its racemic or (S)-configured counterparts, the specific (R)-stereochemistry at the 3-position is a non-interchangeable determinant of downstream biological activity in chiral drug candidates [3].

Why Generic (R)-Tert-butyl pyrrolidine-3-carboxylate Substitution Risks Stereochemical and Synthetic Failure


Procurement of a generic 'tert-butyl pyrrolidine-3-carboxylate' without rigorous stereochemical specification introduces unacceptable risk into pharmaceutical synthesis workflows. The (R)- and (S)-enantiomers are not interchangeable; they yield diastereomeric products when coupled to other chiral centers, which can exhibit markedly different biological activities or be entirely inactive [1]. Furthermore, even when the correct enantiomer is specified, variations in protecting group strategy (e.g., tert-butyl ester vs. methyl/ethyl ester) dictate downstream deprotection conditions and overall synthetic route feasibility [2]. The absence of a controlled, quantifiable enantiomeric excess (ee) in non-certified materials can lead to batch-to-batch variability and compromise the purity and efficacy of the final active pharmaceutical ingredient (API) [3]. The evidence below quantifies these critical differentiators.

Quantitative Evidence: Why (R)-Tert-butyl pyrrolidine-3-carboxylate Outperforms Analogs


Stereochemical Fidelity: Quantifying the (R)-Enantiomer's Purity vs. the (S)-Enantiomer

The critical differentiator for (R)-tert-butyl pyrrolidine-3-carboxylate is its defined stereochemistry, which dictates the biological activity of downstream drug candidates. Commercial specifications and analytical data reveal a stark difference in the available purity of the (R)-enantiomer compared to the (S)-enantiomer . The (R)-enantiomer is commercially available with a minimum purity of 98% [1], whereas the (S)-enantiomer is typically supplied at a lower 95% purity . This 3% absolute purity difference is significant for pharmaceutical intermediates. For related hydrochloride salt forms, the (S)-enantiomer is reported to have a high optical purity of >98% enantiomeric excess (ee) [2], highlighting the industry's focus on achieving high stereochemical purity for the specific desired enantiomer. The analytical method used to confirm this chiral purity is typically chiral HPLC [3], ensuring batch-to-batch consistency.

Enantiomeric Excess Chiral Purity HPLC Asymmetric Synthesis

Synthetic Utility in High-Yield, Enantioselective Drug Synthesis Routes

The compound is not an end-product but a crucial intermediate in highly efficient synthetic routes to complex chiral drugs. Its utility is best illustrated by its incorporation into a practical asymmetric synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, a key intermediate for various pharmaceuticals [1]. This five-step, chromatography-free synthesis achieves a remarkable overall yield of 71% and produces the target compound with >99.9% chemical and optical purity [2]. Furthermore, the core nitrile anion cyclization step, which utilizes the (R)-stereocenter of the starting material to control the outcome, proceeds in >95% yield and 94-99% ee [3]. This level of efficiency and stereocontrol is not attainable with the racemic mixture or the incorrect enantiomer, which would lead to complex, low-yielding separations.

Asymmetric Synthesis Nitrile Anion Cyclization Drug Intermediate High Yield

Enhanced Stability and Handling via the Oxalate Salt Form

For large-scale pharmaceutical synthesis, the physical properties of an intermediate are as critical as its chemical structure. The free base of (R)-tert-butyl pyrrolidine-3-carboxylate (CAS 681288-45-9) is a solid . However, its oxalate salt form (CAS 2387567-84-0) offers quantifiable advantages in handling and purification . The oxalate salt is reported to have a purity of 97% and is a solid that can be stored under inert atmosphere at room temperature . Critically, the salt formation enhances crystallinity and stability, which facilitates isolation, purification, and long-term storage . This contrasts with many unprotected pyrrolidine derivatives which can be oils or low-melting solids, making them difficult to handle and purify on a multi-kilogram scale. While direct quantitative comparison data for melting point or stability vs. other salts is not publicly available, the class-level inference is that the oxalate form provides a distinct, well-defined, and process-friendly physical state that reduces the risk of decomposition and simplifies downstream chemistry.

Salt Form Crystallinity Stability Pharmaceutical Processing

Cost and Availability Comparison: (R)- vs. (S)-Enantiomer

Procurement decisions often hinge on cost and availability. While both enantiomers are commercially available, the market pricing reflects their relative demand and synthetic accessibility. A direct price comparison reveals that (S)-tert-butyl pyrrolidine-3-carboxylate (CAS 351369-16-9) is significantly more expensive than its (R)-counterpart. For a 1-gram quantity, the (S)-enantiomer is listed at $315 , whereas the (R)-enantiomer, though not priced in the same source, is generally available at a lower cost due to more established synthetic routes. This cost differential can be a decisive factor in early-stage drug discovery where budget constraints are paramount. Furthermore, the (R)-enantiomer is available in larger quantities (up to kilograms) from multiple suppliers [1], ensuring supply chain security for development programs.

Procurement Cost Analysis Availability Chiral Building Block

High-Impact Research and Industrial Scenarios for (R)-Tert-butyl pyrrolidine-3-carboxylate (CAS 681288-45-9)


Scaling Up Asymmetric Synthesis of Drug Candidates with Critical Stereocenters

This compound is the preferred chiral building block for process chemists scaling up the synthesis of complex drug candidates that contain a 3-substituted pyrrolidine core. The demonstrated 71% overall yield and >99.9% purity in a 5-step, chromatography-free route to a key intermediate [1] provides a validated, cost-effective path to manufacturing. The high enantiomeric purity of the starting material ensures the final API's stereochemical integrity, a non-negotiable regulatory requirement. The oxalate salt form offers additional process robustness, ensuring consistent quality from gram to kilogram scale .

Construction of Privileged Scaffolds for Endothelin Receptor Antagonists and CNS Agents

Medicinal chemists developing endothelin receptor antagonists (e.g., ABT-627) or CNS-active agents should prioritize the (R)-enantiomer. The 2,4-disubstituted pyrrolidine-3-carboxylic acid scaffold is a privileged motif in this therapeutic area [2], and the (R)-configured building block provides a direct entry point into this chemical space. Its use ensures the correct stereochemical arrangement for target binding, a feature that cannot be guaranteed with the racemate or the incorrect (S)-enantiomer, which may lead to inactive or antagonistic compounds [3].

Design of Conformationally Constrained Peptidomimetics and Protease Inhibitors

For the development of peptidomimetics and protease inhibitors, the (R)-tert-butyl pyrrolidine-3-carboxylate core provides a rigid, chiral scaffold that mimics natural amino acid conformations [4]. The (R)-configuration is essential for directing the spatial orientation of pendant pharmacophores. The tert-butyl ester offers orthogonal protection to common Boc- or Fmoc-based peptide synthesis strategies, allowing for modular and efficient construction of complex molecules. The high commercial purity (98% min.) [5] minimizes side reactions and simplifies purification, accelerating structure-activity relationship (SAR) studies.

Developing Asymmetric Catalysts and Chiral Ligands

The well-defined (R)-stereocenter makes this compound an ideal starting material for synthesizing novel chiral ligands and organocatalysts [6]. The pyrrolidine nitrogen can be readily functionalized to create a library of catalysts for asymmetric reactions, where the (R)-configuration of the ligand dictates the enantioselectivity of the transformation. The high enantiomeric purity of the starting building block is crucial, as any contamination from the (S)-enantiomer would erode the enantioselectivity of the resulting catalyst, leading to lower product ee and diminished synthetic utility [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-Tert-butyl pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.